molecular formula C18H17ClN2O6S2 B13821173 N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide

N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide

Cat. No.: B13821173
M. Wt: 456.9 g/mol
InChI Key: JBACHGJNJDGFGL-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring an oxazole ring, a benzo[d][1,3]dioxole moiety, and a thiophene-sulfonamide linkage, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methyl groups: These substituents can be introduced via halogenation and alkylation reactions.

    Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized through condensation reactions involving catechol derivatives.

    Acetylation and sulfonamide formation: The final steps involve acetylation of the thiophene ring followed by sulfonamide formation using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound might interact with enzymes involved in folate synthesis or other metabolic pathways, leading to inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity might confer unique biological activities and make it a valuable compound for research and development.

Properties

Molecular Formula

C18H17ClN2O6S2

Molecular Weight

456.9 g/mol

IUPAC Name

N-(4-chloro-3-methyl-2H-1,3-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide

InChI

InChI=1S/C18H17ClN2O6S2/c1-10-5-13-14(27-9-26-13)7-11(10)6-12(22)16-15(3-4-28-16)29(23,24)20-18-17(19)21(2)8-25-18/h3-5,7,20H,6,8-9H2,1-2H3

InChI Key

JBACHGJNJDGFGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(N(CO4)C)Cl)OCO2

Origin of Product

United States

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